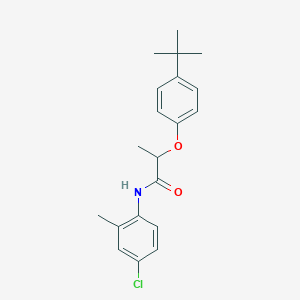![molecular formula C25H34N2O5 B4144670 1-[4-(2-Benzylphenoxy)butyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4144670.png)
1-[4-(2-Benzylphenoxy)butyl]-4-ethylpiperazine;oxalic acid
Overview
Description
1-[4-(2-Benzylphenoxy)butyl]-4-ethylpiperazine oxalate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a benzylphenoxy group and an ethylpiperazine moiety. It is often used in scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Benzylphenoxy)butyl]-4-ethylpiperazine;oxalic acid typically involves multiple steps. One common method includes the reaction of 2-benzylphenol with 1,4-dibromobutane to form 4-(2-benzylphenoxy)butyl bromide. This intermediate is then reacted with 4-ethylpiperazine to yield the desired product. The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Benzylphenoxy)butyl]-4-ethylpiperazine oxalate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[4-(2-Benzylphenoxy)butyl]-4-ethylpiperazine oxalate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-(2-Benzylphenoxy)butyl]-4-ethylpiperazine;oxalic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(2-Methoxyphenoxy)butyl]-4-ethylpiperazine oxalate
- 1-[4-(2-Fluorophenoxy)butyl]-4-ethylpiperazine oxalate
- 1-[4-(2-Chlorophenoxy)butyl]-4-ethylpiperazine oxalate
Uniqueness
1-[4-(2-Benzylphenoxy)butyl]-4-ethylpiperazine oxalate is unique due to its specific benzylphenoxy group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[4-(2-benzylphenoxy)butyl]-4-ethylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O.C2H2O4/c1-2-24-15-17-25(18-16-24)14-8-9-19-26-23-13-7-6-12-22(23)20-21-10-4-3-5-11-21;3-1(4)2(5)6/h3-7,10-13H,2,8-9,14-20H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZFZSVFJDCAMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCCOC2=CC=CC=C2CC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-biphenylyl)ethanone](/img/structure/B4144587.png)
![1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-ethylpiperazine oxalate](/img/structure/B4144595.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide](/img/structure/B4144610.png)
![2-[2-[2-(4-Ethylpiperazin-1-yl)ethoxy]ethoxy]benzonitrile;oxalic acid](/img/structure/B4144620.png)
![2-(2,4-dichlorophenoxy)-N-[3-(dimethylamino)-2-methylpropyl]propanamide](/img/structure/B4144627.png)
![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-nitrobenzamide](/img/structure/B4144639.png)
![N-ethyl-N-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B4144645.png)
![1-[4-(2-Bromo-6-chloro-4-methylphenoxy)butyl]-4-ethylpiperazine;hydrochloride](/img/structure/B4144658.png)

![1-benzyl-N-[2-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B4144681.png)
![1-[3-(3,4-Dichlorophenoxy)propyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4144696.png)
![2-(4-tert-butylphenyl)-5-[(2-chloro-6-nitrobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B4144705.png)
![2-{[4-benzyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4144709.png)
![2-{[3-(2-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-cyclohexylacetamide](/img/structure/B4144713.png)
